2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
BenchChem offers high-quality 2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F4N3O3S/c27-18-11-5-15(6-12-18)14-33-21-4-2-1-3-19(21)23-24(37(33,34)35)22(20(13-31)25(32)36-23)16-7-9-17(10-8-16)26(28,29)30/h1-12,22H,14,32H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXSUINSRTPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)S(=O)(=O)N2CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS No. 61500-87-6) is a complex heterocyclic compound with potential biological activities. This article explores its biological activity based on available research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
- Molecular Formula : C26H17F4N3O3S
- Molecular Weight : 527.49 g/mol
- Key Functional Groups : Amino group, trifluoromethyl group, and a benzothiazine moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
In Vitro Cytotoxicity :
- The compound was tested against various cancer cell lines, including A-549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). Results showed significant cytotoxicity with IC50 values below 10 µM compared to cisplatin, a standard chemotherapy drug .
- A study noted that compounds with similar structures demonstrated moderate to high inhibitory effects on cancer cell proliferation, suggesting that structural modifications could enhance potency .
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Further research is needed to elucidate the exact molecular targets.
Antimicrobial Activity
The compound's antimicrobial properties were also assessed:
- Bacterial Inhibition :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the chemical structure significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine groups | Increased potency against cancer cells |
| Variation in aromatic rings | Altered selectivity towards specific targets |
Case Studies
- Case Study 1: Anticancer Efficacy :
- A derivative of the compound was tested in vivo in murine models. Results showed a marked reduction in tumor size and improved survival rates compared to controls.
- Case Study 2: Antimicrobial Testing :
- The compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated significant reduction in biofilm density at sub-MIC concentrations.
Scientific Research Applications
Preliminary studies suggest that compounds similar to 2-amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exhibit promising biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that structurally similar compounds exhibit significant antiproliferative effects against breast cancer cells by inducing cell cycle arrest through mitochondrial pathways.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains. The presence of fluorine in the structure has been linked to enhanced bioactivity. For example, related compounds have shown significant activity against Acanthamoeba castellanii, suggesting potential for treating amoebic infections.
- Anti-inflammatory Effects : Compounds within this class have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. Research findings indicate that some derivatives can reduce inflammation markers in animal models.
Comparative Analysis with Related Compounds
The following table compares the structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Aryl substitution on a dihydropyrano core | Noted for superior anticancer activity |
| Meloxicam | Contains benzothiazine structure | Known as a non-steroidal anti-inflammatory drug |
| 2-Amino-4-(3-fluorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene | Similar core structure but different aryl groups | Exhibits varied biological activity |
Case Studies
- Anticancer Study : A derivative structurally similar to the compound showed potent activity against breast cancer cells by inducing apoptosis via the mitochondrial pathway.
- Antimicrobial Study : A related compound was tested against Acanthamoeba castellanii, demonstrating significant in vitro activity against both trophozoites and cysts.
- Anti-inflammatory Research : A structurally analogous compound reduced inflammation markers in animal models indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of this compound?
To confirm structural integrity, use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR for fluorine environments) and High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns . X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in structurally related benzothiazine derivatives . Purity assessment should include HPLC with UV detection (≥95% purity threshold) and melting point analysis to detect impurities .
Q. How can the multi-step synthesis of this compound be optimized for higher yields?
Key steps include:
- Pyran ring formation : Use anhydrous conditions and catalytic bases (e.g., NaOAc) to promote cyclization .
- Benzothiazine cyclization : Optimize reaction time (monitored via TLC) and temperature (80–100°C) to minimize side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/water mixtures . Yield improvements (>60%) are achievable by controlling stoichiometry and avoiding moisture .
Q. What solvent systems are suitable for solubility testing and formulation studies?
Preliminary solubility screening should include DMSO (for biological assays) and chloroform/methanol mixtures (for synthetic steps). For formulation, explore co-solvents like PEG-400 or surfactants (e.g., Tween-80) to enhance aqueous solubility, as the compound’s trifluoromethyl and benzyl groups impart hydrophobicity .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., kinases or DNA)?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to map binding affinities to cancer-related targets like topoisomerases or EGFR. Validate predictions with Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes . Pair this with QSAR studies to correlate substituent effects (e.g., 4-fluorobenzyl vs. methoxyphenyl) with activity trends .
Q. What experimental strategies resolve contradictions in reported antiproliferative activity across cell lines?
- Dose-response profiling : Test across a panel of cell lines (e.g., MCF-7, A549, HeLa) with standardized protocols (72-hour MTT assays) .
- Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to differentiate cytostatic vs. cytotoxic effects .
- Structural analogs : Compare with derivatives lacking the 4-(trifluoromethyl)phenyl group to isolate pharmacophore contributions .
Q. How does the 4-(trifluoromethyl)phenyl substituent influence metabolic stability and off-target interactions?
Conduct in vitro metabolic assays (human liver microsomes) to assess CYP450-mediated degradation. Use LC-MS/MS to identify metabolites. The trifluoromethyl group enhances electron-withdrawing effects, potentially slowing oxidation but increasing affinity for off-target kinases . Pair with plasmon resonance (SPR) to quantify binding kinetics to non-target proteins.
Q. What strategies improve enantiomeric purity during synthesis, given the compound’s stereogenic centers?
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) for resolution .
- Asymmetric catalysis : Explore Pd/XPhos systems for enantioselective C–N bond formation, as demonstrated in pyridine derivatives .
- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis .
Methodological Guidance
Q. How can researchers design robust SAR studies for this compound’s derivatives?
- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or cyano groups at the 4-position .
- Bioactivity assays : Prioritize in vitro cytotoxicity (IC₅₀) and selectivity indices (normal vs. cancer cells) .
- Computational validation : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .
Q. What are best practices for scaling up synthesis without compromising purity?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- Catalyst optimization : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Crystallization control : Use anti-solvent addition (water in DMF) to ensure uniform crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
